molecular formula C14H21N3O2 B13962598 tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate

tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B13962598
M. Wt: 263.34 g/mol
InChI Key: DHBSLPHOGHQLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridine-based compounds. One common synthetic route involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as an intermediate . The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst in ethanol, with hydrogen gas (H2) to facilitate the reduction process . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

Tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

Tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include enzymes involved in metabolic processes and receptors that regulate cellular signaling pathways .

Comparison with Similar Compounds

Tert-Butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 3-(pyridin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-11(10-17)16-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSLPHOGHQLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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